

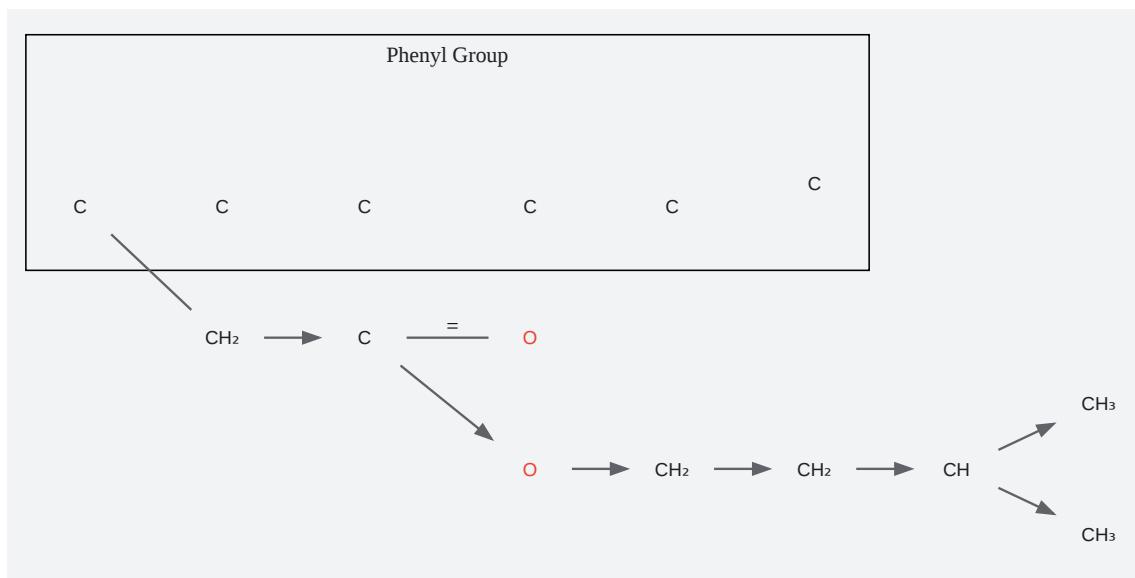
An In-depth Technical Guide to Isoamyl Phenylacetate: Structure, Isomers, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoamyl phenylacetate*

Cat. No.: B094502


[Get Quote](#)

This technical guide provides a comprehensive overview of **isoamyl phenylacetate**, a significant ester in the flavor and fragrance industry. It details the compound's structural formula, explores its various isomers, presents key physicochemical data, and outlines detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a thorough understanding of this compound and its structural analogs.

Isoamyl Phenylacetate: Structural Elucidation

Isoamyl phenylacetate, also known as isopentyl phenylacetate or 3-methylbutyl 2-phenylacetate, is an organic compound with the molecular formula C₁₃H₁₈O₂.^{[1][2][3]} It is the ester formed from the condensation of isoamyl alcohol and phenylacetic acid.^[2] Its structure consists of a phenyl group attached to an acetyl moiety, which is in turn ester-linked to an isoamyl (or isopentyl) group.^[2] This structure is responsible for its characteristic sweet, fruity aroma, often with notes of cocoa, honey, and floral undertones.^{[1][2][4]}

Below is the structural formula for **isoamyl phenylacetate**, rendered using the DOT language.

[Click to download full resolution via product page](#)

Figure 1: Structural Formula of **Isoamyl Phenylacetate**.

Isomers of Isoamyl Phenylacetate

Isoamyl phenylacetate shares its molecular formula, $\text{C}_{13}\text{H}_{18}\text{O}_2$, with a variety of structural (constitutional) and positional isomers. These isomers can exhibit significantly different chemical, physical, and olfactory properties.


Positional isomers of **isoamyl phenylacetate** primarily involve different isomers of the pentyl alcohol from which the ester is derived.

- Amyl Phenylacetate (n-Pentyl Phenylacetate): A positional isomer with a straight-chain pentyl group. It is described as having a greener and less honeyed scent compared to the chocolate-like notes of **isoamyl phenylacetate**.^{[4][5]}
- Other Pentyl Isomers: Other esters can be formed from different isomers of pentanol, leading to sec-pentyl phenylacetate, neopentyl phenylacetate, and others, each with unique properties.

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms, often belonging to different functional group classes.

- Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) is a constitutional isomer of **isoamyl phenylacetate**.^{[6][7][8]} Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid.^[6] Unlike **isoamyl phenylacetate**, ibuprofen is a carboxylic acid.^[6] It contains a stereocenter, and the (S)-(+)-enantiomer is the more biologically active form.^{[8][9]}

Below are the structural formulas for key isomers.

[Click to download full resolution via product page](#)

Figure 2: Key Isomers of **Isoamyl Phenylacetate**.

Physicochemical Data

The following table summarizes key quantitative data for **isoamyl phenylacetate**. Data for its isomers can vary significantly.

Property	Isoamyl Phenylacetate	Reference
Molecular Formula	$C_{13}H_{18}O_2$	[1] [2] [3]
Molecular Weight	206.28 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[1] [4] [10]
Boiling Point	267 - 269 °C	[3] [10] [11]
Density	0.975 - 0.981 g/mL at 25 °C	[1] [3] [11]
Refractive Index (n _{20/D})	1.483 - 1.490	[1] [3] [10]
Log P (Octanol-Water)	3.87	[1] [4]
Flash Point	94 - 103.3 °C	[4] [11]
Solubility	Insoluble in water; soluble in oils.	[1] [2]
CAS Number	102-19-2	[1] [2] [3]

Experimental Protocols

This protocol describes the synthesis of **isoamyl phenylacetate** by the acid-catalyzed esterification of phenylacetic acid with isoamyl alcohol.[\[2\]](#)[\[4\]](#) This reaction is an equilibrium process, and an excess of one reactant is often used to drive the reaction towards the product.[\[12\]](#)

Materials:

- Phenylacetic acid
- Isoamyl alcohol (3-methyl-1-butanol)
- Concentrated sulfuric acid (H_2SO_4) or other acid catalyst (e.g., Amberlyst® resin)[\[13\]](#)
- 5% Sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous sodium sulfate (Na_2SO_4)

- Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine 1.0 molar equivalent of phenylacetic acid with 1.5 to 2.0 molar equivalents of isoamyl alcohol.
- Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (a few drops) to the flask.[\[4\]](#)[\[13\]](#)
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 60-90 minutes.[\[13\]](#) The temperature should be maintained to ensure gentle boiling.
- Work-up and Extraction:
 - Allow the reaction mixture to cool to room temperature.[\[13\]](#)
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with deionized water, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted phenylacetic acid. [\[13\]](#) Vent the funnel frequently to release CO₂ gas produced during neutralization.
 - Wash again with water to remove any remaining bicarbonate.
- Isolation and Drying:
 - Separate and collect the organic layer (the top layer).
 - Dry the organic layer over anhydrous sodium sulfate.[\[13\]](#)
 - Decant or filter the dried ester into a clean, pre-weighed flask.
- Purification (Optional): The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity **isoamyl phenylacetate**.

[Click to download full resolution via product page](#)

Figure 3: Workflow for Fischer Esterification Synthesis.

GC-MS is a powerful technique for separating and identifying volatile compounds like **isoamyl phenylacetate** in a mixture.[14]

Instrumentation & Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms).
- Helium (carrier gas).
- Sample of synthesized **isoamyl phenylacetate**, diluted in a suitable solvent (e.g., n-hexane or dichloromethane).[14]
- Standard of pure **isoamyl phenylacetate** for comparison.

GC Method Parameters (Example):

- Injector Temperature: 250 °C
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: 5 minutes.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Split Ratio: 50:1

MS Method Parameters (Example):

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Mass Range: m/z 40-400.

- Scan Mode: Full scan.

Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the synthesized product in the chosen solvent.
- Standard Preparation: Prepare a solution of the pure standard at a similar concentration.
- Injection: Inject 1 μ L of the sample into the GC-MS system.
- Data Acquisition: Run the GC-MS method to acquire the chromatogram and mass spectra.
- Analysis:
 - Identify the peak corresponding to **isoamyl phenylacetate** by comparing its retention time with that of the pure standard.
 - Confirm the identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST) or the spectrum of the standard. Key fragments for esters include the acylium ion and fragments from the alcohol portion.

Biological Context and Applications

Isoamyl phenylacetate is primarily utilized as a flavoring agent in food and a fragrance component in perfumes, cosmetics, and detergents.^{[1][2][10]} It is found naturally in trace amounts in some plants, such as peppermint (*Mentha X piperita*).^{[2][4]} While it does not have direct therapeutic applications like its isomer ibuprofen, its sensory properties are of significant interest. For professionals in drug development, understanding isomers like ibuprofen highlights how minor structural changes can lead to profound differences in biological activity, shifting a molecule from a fragrance compound to a potent anti-inflammatory drug.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoamyl phenylacetate | C13H18O2 | CID 7600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISOAMYL PHENYLACETATE - Ataman Kimya [atamanchemicals.com]
- 3. Isoamyl phenylacetate natural, = 98 , FG 102-19-2 [sigmaaldrich.com]
- 4. ScenTree - Isoamyl phenyl acetate (CAS N° 102-19-2) [scentree.co]
- 5. ScenTree - Amyl phenyl acetate (CAS N° 5137-52-0) [scentree.co]
- 6. Ibuprofen, (+)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ibuprofen [webbook.nist.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. Ibuprofen, (-) | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Isoamyl phenylacetate natural, = 98 , FG 102-19-2 [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. web.usm.my [web.usm.my]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoamyl Phenylacetate: Structure, Isomers, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094502#isoamyl-phenylacetate-structural-formula-and-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com